molecular formula C17H14N2O3 B3844472 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone

4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone

Cat. No. B3844472
M. Wt: 294.30 g/mol
InChI Key: ASKDGWBKKRFJAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone, also known as PDP (Pyridazinone Derivative Peptide), is a small molecule drug that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in inflammation, angiogenesis, and tumor growth. 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone also inhibits the activity of VEGF, a protein that promotes angiogenesis, and induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has also been shown to reduce the levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in animal models of inflammation. Additionally, 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has been shown to reduce tumor growth and angiogenesis in various cancer models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone is its versatility in terms of its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of novel drugs for the treatment of various diseases. Another advantage of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone is its relatively low toxicity, with no significant side effects reported in animal studies.
However, one limitation of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone and its potential interactions with other drugs.

Future Directions

There are several potential directions for future research on 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone. One area of interest is the development of novel drug formulations that improve the solubility and bioavailability of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone. Another area of interest is the investigation of the potential synergistic effects of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone with other drugs, such as chemotherapy agents or other anti-inflammatory compounds. Additionally, further studies are needed to fully understand the mechanism of action of 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone and its potential applications in the treatment of various diseases.

Scientific Research Applications

4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has also been shown to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, 4-(benzyloxy)-5-hydroxy-2-phenyl-3(2H)-pyridazinone has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

5-hydroxy-2-phenyl-4-phenylmethoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-15-11-18-19(14-9-5-2-6-10-14)17(21)16(15)22-12-13-7-3-1-4-8-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDGWBKKRFJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NN(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazinone, 2-6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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